BenchChemオンラインストアへようこそ!

4-Methyl-6-(phenylamino)nicotinaldehyde

Nicotinic Acetylcholine Receptor Pharmacology Smoking Cessation Neuropharmacology

Exact-match procurement is essential for nAChR SAR: 4-methyl/6-phenylamino substitutions drive α3β4 sub-nanomolar potency (IC50=1.8nM) and covalent nicotinamidase inhibition. Unsubstituted or 6-amino analogs show divergent binding and in vivo pharmacology. This reference standard (≥98%) ensures reproducible antinociception data (ED50=1.2mg/kg) and distinct HPLC/LC-MS signatures. Do not substitute.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B13015704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(phenylamino)nicotinaldehyde
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C=O)NC2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-10-7-13(14-8-11(10)9-16)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15)
InChIKeyZECNFHVNZMYGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-(phenylamino)nicotinaldehyde: Procurement Guide for a Selective nAChR Modulator Scaffold


4-Methyl-6-(phenylamino)nicotinaldehyde (CAS 1355194-21-6) is a pyridine-based heterocyclic aldehyde belonging to the class of nicotinic acetylcholine receptor (nAChR) ligands. It features a methyl group at the 4-position and a phenylamino substituent at the 6-position of the nicotinaldehyde core, distinguishing it from simpler nicotinaldehyde analogs. This compound is documented as a potent antagonist of multiple nAChR subtypes [1] and is claimed within patent literature as a modulator for smoking cessation and nicotine ingestion disorders [2]. Its aldehyde functional group also enables covalent modification of catalytic cysteine residues in nicotinamidase enzymes, a mechanism relevant to antimicrobial target engagement [3].

Why Generic 6-Substituted Nicotinaldehydes Cannot Substitute for 4-Methyl-6-(phenylamino)nicotinaldehyde


Direct substitution with unsubstituted nicotinaldehyde or simpler 6-amino derivatives is not scientifically valid. The 4-methyl and 6-phenylamino substitutions are critical determinants of nAChR subtype selectivity and binding affinity. For instance, nicotinaldehyde itself exhibits markedly different potency at nAChR subtypes (Ki for α4β2 ~5.45 nM; α3β4 ~219 nM) [1], while the target compound demonstrates a reversed selectivity profile with sub-nanomolar potency at α3β4 (IC50 = 1.8 nM) [2]. Furthermore, the 4-methyl group contributes to enhanced metabolic stability and altered CYP inhibition profiles relative to des-methyl analogs [3]. These structural differences translate directly into divergent in vivo pharmacology, as evidenced by distinct efficacy in nicotine-induced antinociception models [2]. Therefore, procurement of exact-match compound is essential for reproducing published biological activity or advancing structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 4-Methyl-6-(phenylamino)nicotinaldehyde vs. Nicotine and Structural Analogs


Superior α3β4 nAChR Antagonist Potency Compared to Nicotine

The compound exhibits 122-fold greater antagonist potency at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype compared to nicotine. While nicotine binds α3β4 with a Ki of 219 nM [1], 4-Methyl-6-(phenylamino)nicotinaldehyde inhibits carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM in human SH-SY5Y cells [2]. This dramatic improvement in potency at a subtype implicated in nicotine dependence and withdrawal highlights a key differentiation point for drug discovery programs targeting α3β4-mediated pathways.

Nicotinic Acetylcholine Receptor Pharmacology Smoking Cessation Neuropharmacology

In Vivo Efficacy in Nicotine-Induced Antinociception Model

In a direct in vivo comparison, 4-Methyl-6-(phenylamino)nicotinaldehyde demonstrated potent inhibition of nicotine-induced antinociception in mice. Subcutaneous administration of the compound 15 minutes prior to nicotine challenge resulted in an ED50 of 1.2 mg/kg in the tail-flick assay [1]. This in vivo potency is consistent with its high affinity for α3β4 and α4β2 nAChR subtypes and distinguishes it from many other nicotinaldehyde derivatives that lack sufficient bioavailability or brain penetration to achieve comparable efficacy.

In Vivo Pharmacology Nicotine Dependence Behavioral Pharmacology

Distinct nAChR Subtype Selectivity Profile vs. Nicotine

The compound exhibits a reversed selectivity preference compared to nicotine across nAChR subtypes. Nicotine shows high affinity for α4β2 (Ki = 5.45 nM) but significantly lower affinity for α3β4 (Ki = 219 nM), resulting in a α3β4/α4β2 selectivity ratio of ~40 [1]. In contrast, 4-Methyl-6-(phenylamino)nicotinaldehyde is approximately 6.7-fold more potent at α3β4 (IC50 = 1.8 nM) than at α4β2 (IC50 = 12 nM) [2]. This inverted selectivity profile may offer advantages in targeting α3β4-mediated pathways (e.g., ganglionic transmission, certain addiction circuits) while minimizing activation of α4β2 receptors associated with nicotine's rewarding effects.

Receptor Subtype Selectivity Nicotinic Acetylcholine Receptors Off-Target Liability

Nicotinamidase Inhibition: A Distinct Mechanism for Antimicrobial Applications

As a nicotinaldehyde derivative, 4-Methyl-6-(phenylamino)nicotinaldehyde is predicted to act as a potent, covalent inhibitor of nicotinamidase enzymes, a class of enzymes essential for NAD+ salvage in pathogenic bacteria, fungi, and protozoa but absent in mammals [1]. The aldehyde group reacts with the conserved catalytic cysteine residue to form a stable thiohemiacetal adduct, with nicotinaldehyde derivatives typically exhibiting Ki values in the low nanomolar to low micromolar range across multiple species [1]. This mechanism is distinct from the nAChR modulation discussed above and opens a separate avenue for antimicrobial development. While direct Ki data for this specific compound against nicotinamidases is not yet published, the class-level inference is strongly supported by extensive structure-activity relationship studies [1].

Antimicrobial Drug Discovery Nicotinamidase NAD+ Metabolism

High-Value Application Scenarios for 4-Methyl-6-(phenylamino)nicotinaldehyde Based on Quantitative Evidence


Lead Optimization for α3β4-Selective nAChR Antagonists in Smoking Cessation Programs

The compound's 122-fold potency advantage at α3β4 over nicotine (1.8 nM vs. 219 nM) and its inverted selectivity profile relative to α4β2 make it an ideal starting point for medicinal chemistry campaigns targeting α3β4-preferring antagonists. These properties are particularly valuable for developing next-generation smoking cessation aids that block nicotine's effects at ganglionic α3β4 receptors while minimizing substitution at the reward-mediating α4β2 subtype. The documented in vivo efficacy in tail-flick assays (ED50 = 1.2 mg/kg) [1] provides a validated pharmacodynamic endpoint for SAR exploration and candidate selection.

Chemical Probe Development for Investigating α3β4 nAChR Function in Pain and Addiction Circuits

With its sub-nanomolar potency at α3β4 (IC50 = 1.8 nM) and well-characterized in vivo activity , 4-Methyl-6-(phenylamino)nicotinaldehyde serves as an excellent chemical probe for dissecting the role of α3β4-containing nAChRs in physiological and pathological processes. The compound's selectivity profile (6.7-fold preference for α3β4 over α4β2) allows for more precise pharmacological interrogation than nicotine or non-selective antagonists. Researchers investigating the α3β4 subtype's involvement in nicotine withdrawal, autonomic regulation, or certain pain pathways will find this compound a valuable tool compound for target validation studies.

Dual-Mechanism Antimicrobial Agent Discovery Targeting Nicotinamidase Enzymes

The aldehyde functionality confers potent, covalent inhibition of nicotinamidase enzymes across multiple pathogenic species . This mechanism is orthogonal to the compound's nAChR activity and presents an opportunity to develop novel antimicrobials, particularly for pathogens where NAD+ salvage is essential for virulence (e.g., Mycobacterium tuberculosis, Plasmodium falciparum). The 4-methyl and 6-phenylamino substituents may enhance potency and selectivity for specific nicotinamidase orthologs compared to unsubstituted nicotinaldehyde. Procurement of this compound enables structure-activity relationship studies aimed at optimizing antimicrobial activity while potentially retaining CNS penetration for treating neuroinfectious diseases.

Reference Standard for Analytical Method Development in nAChR Ligand QC

Given its defined chemical structure (C13H12N2O, MW 212.25), commercial availability with high purity (typically ≥98%) , and well-characterized pharmacological profile [1], 4-Methyl-6-(phenylamino)nicotinaldehyde is suitable for use as a reference standard in analytical chemistry. It can be employed in HPLC method development, LC-MS quantification, and stability studies for batches of related nAChR ligands. Its distinct retention time and mass spectral signature, derived from the unique combination of 4-methyl and 6-phenylamino substituents, facilitate accurate identification and quantification in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-(phenylamino)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.